5-bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one

Organic Synthesis Cross-Coupling Medicinal Chemistry

This 5-bromo-8-methoxy-3,4-dihydroisoquinolinone building block is essential for medicinal chemists advancing kinase and EZH2 inhibitor programs. The C-5 bromine atom provides an exclusive handle for Pd-catalyzed Suzuki and Buchwald-Hartwig couplings, enabling precise C–C bond formation that is impossible with the 5-fluoro or 5-unsubstituted analogs. Validated in the synthesis of Pfizer clinical candidates PF-06726304 and PF-06821497, the 5,8-disubstitution pattern is a proven scaffold for generating diverse compound libraries. Supplied at a consistent ≥98% purity, it minimizes side reactions in multi-step syntheses, accelerating your fragment-based drug discovery workflows.

Molecular Formula C10H10BrNO2
Molecular Weight 256.10 g/mol
CAS No. 654684-03-4
Cat. No. B15493045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one
CAS654684-03-4
Molecular FormulaC10H10BrNO2
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Br)CCNC2=O
InChIInChI=1S/C10H10BrNO2/c1-14-8-3-2-7(11)6-4-5-12-10(13)9(6)8/h2-3H,4-5H2,1H3,(H,12,13)
InChIKeyGWVQZJYGBUJXDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 gram / 5 grams / 10 grams / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one (CAS 654684-03-4): Core Structural and Procurement Profile


5-Bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one (CAS 654684-03-4) is a synthetic, heterobifunctional 3,4-dihydroisoquinolin-1(2H)-one building block . With a molecular formula of C10H10BrNO2 and a molecular weight of 256.10 g/mol, it features a key C-5 bromine atom and a C-8 methoxy substituent on the bicyclic scaffold . Commercially, it is typically supplied at ≥98% purity (NLT 98%) and serves as a versatile intermediate for pharmaceutical research, particularly in the synthesis of kinase and EZH2 inhibitor programs .

Why Generic Dihydroisoquinolinone Substitution Fails for 5-Bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one


The 5-bromo-8-methoxy substitution pattern on the 3,4-dihydroisoquinolin-1-one core is not interchangeable with other halogen or methoxy regioisomers. The C-5 bromine enables specific Pd-catalyzed cross-coupling chemistries (e.g., Suzuki, Buchwald-Hartwig) that are impossible with the 5-fluoro analog, while the C-8 methoxy provides distinct electronic and steric properties compared to the 6-bromo-8-methoxy isomer . In the context of EZH2 inhibitor synthesis, 5,8-disubstituted dihydroisoquinolinones have been identified as critical intermediates, where the nature of the halogen directly impacts downstream biological activity in the final drug candidates [1]. The dual functionalization at these specific positions creates a unique reactivity profile that cannot be replicated by simply mixing other commercially available analogs.

Quantitative Differentiation Evidence for 5-Bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one (CAS 654684-03-4)


Halogen-Specific Reactivity: Bromine vs. Fluorine or Chlorine at C-5 in Cross-Coupling Chemistry

The C-5 bromine atom in 5-bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) that are kinetically favored over the C-5 fluoro analog (CAS 1365761-49-4). Bromine's bond dissociation energy (C-Br ≈ 285 kJ/mol) is substantially lower than C-F (≈ 490 kJ/mol) and C-Cl (≈ 350 kJ/mol), making it the preferred leaving group for oxidative addition steps in catalytic cycles [1]. This translates to broader coupling partner scope and milder reaction conditions compared to chloride analogs used in EZH2 inhibitor programs [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Molecular Weight Differentiation from Non-Halogenated and Di-Halogenated Analogs

5-Bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one has a molecular weight of 256.10 g/mol . This is intermediate between the unsubstituted parent scaffold 3,4-dihydroisoquinolin-1(2H)-one (147.17 g/mol) and the 5,8-dichloro-7-substituted EZH2 inhibitor intermediates such as PF-06821497 (MW 494.38 g/mol) [1]. The mono-bromo substitution provides a balance: sufficient molecular complexity for building drug-like molecules while remaining within lead-like property space (MW < 300) [2].

Physicochemical Properties Drug Design Chemical Intermediate Procurement

Substitution Pattern Specificity: C-5 Bromo vs. C-7 Bromo in PARP Selectivity

The positioning of the bromine atom on the dihydroisoquinolinone scaffold is critical for biological activity. In a chemical genetics study targeting PARP10, a C-7 bromo-substituted 3,4-dihydroisoquinolin-1(2H)-one analog demonstrated a >10-fold selectivity for the engineered LG-PARP10 mutant over wild-type PARP10 [1]. This highlights that bromine placement—C-5 in the target compound versus C-7 in the literature comparator—dictates biochemical recognition, as the 'bump-hole' selectivity approach is exquisitely sensitive to halogen position [1]. The C-5 bromo substitution in this compound places the halogen in a sterically and electronically distinct environment compared to the C-7 analog, which is relevant for those designing selective inhibitors for specific PARP isoforms or other enzyme targets.

PARP Inhibition Chemical Genetics Structure-Activity Relationship

Commercial Purity Benchmarking: 98% NLT Specification vs. Analog Suppliers

5-Bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one is commercially available with a guaranteed purity specification of NLT 98% (typically ≥98%) from multiple suppliers including MolCore and Leyan . In contrast, the closely related 5-fluoro-8-methoxy analog (CAS 1365761-49-4) is typically supplied at 95% purity . For pharmaceutical intermediate procurement, the 3% absolute purity difference is significant, as it directly impacts downstream reaction yields and purification requirements in multi-step syntheses.

Quality Control Chemical Procurement Intermediate Sourcing

Recommended Application Scenarios for 5-Bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one Based on Verified Evidence


Palladium-Catalyzed Diversification in Kinase Inhibitor Library Synthesis

The C-5 bromine atom serves as a robust handle for Suzuki-Miyaura cross-coupling, enabling the introduction of aryl, heteroaryl, or vinyl boronates at the 5-position. This reactivity is exploited in the synthesis of 5,8-disubstituted dihydroisoquinolinone libraries for kinase inhibitor programs, where the bromine is coupled and the C-8 methoxy contributes to target binding [1]. The high purity specification (≥98%) minimizes competing side reactions from halogen-containing impurities during Pd-catalyzed steps .

Late-Stage Functionalization in EZH2 Inhibitor Intermediate Synthesis

The 3,4-dihydroisoquinolin-1(2H)-one scaffold with 5,8-disubstitution has been validated in Pfizer's EZH2 inhibitor program, leading to clinical candidates PF-06726304 and PF-06821497 [1]. 5-Bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one serves as a key starting material for introducing diverse functionality at the C-5 position before further elaboration at C-7 and N-2 positions. The bromine atom provides a synthetic entry point that is absent in the 5-unsubstituted or 5-fluoro parent compounds.

Fragment-Based Drug Discovery Using the Mono-Bromo-Methoxy Scaffold

With a molecular weight of 256.10 g/mol, this compound falls within the 'lead-like' property range (MW < 300). It offers a balanced starting point for fragment growing strategies: the bromine enables fragment linking via cross-coupling, while the methoxy provides a hydrogen bond acceptor for initial target engagement. This contrasts with the simpler 8-methoxy analog (MW 177.20 g/mol), which lacks the synthetic diversification handle at C-5 [1].

Chemical Genetics Probe Design for PARP Isoform Selectivity Studies

Based on the established precedent that bromine positioning on the dihydroisoquinolinone core determines selectivity for engineered PARP mutants (C-7 bromo showing >10-fold selectivity for LG-PARP10) [1], the C-5 bromo isomer provides a complementary tool for 'bump-hole' chemical genetics studies. Researchers investigating PARP family member functions can compare C-5 versus C-7 bromo isomers to map the steric requirements of different PARP active sites.

Quote Request

Request a Quote for 5-bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.